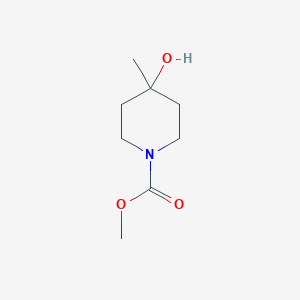

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJKGGFMBWGHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

[1]

Executive Summary

Molecule: Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Formula: C

This guide details the analytical workflow required to unequivocally determine the structure of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate. Unlike simple aliphatic chains, the piperidine ring introduces conformational complexity, while the gem-disubstitution at the C4 position (hydroxyl and methyl groups) requires precise spectroscopic differentiation to rule out regioisomers.[4] This document serves as a self-validating protocol for confirming the identity of this specific pharmaceutical intermediate.

Structural Theory & Symmetry Analysis

Before experimental validation, a theoretical breakdown establishes the "expected" signals.[4] This causality check prevents misinterpretation of data later.[1][4]

Connectivity & Stereochemistry

The molecule consists of a six-membered nitrogenous ring (piperidine).[1]

-

Position 1 (N): Substituted with a methyl carbamate group (

).[1][4] This introduces rotameric broadening in NMR at room temperature due to restricted rotation around the N-C(O) bond.[1][4] -

Position 4 (C): A quaternary center bearing a tertiary hydroxyl group (

) and a methyl group ( -

Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen atom and Carbon-4.[1] Consequently:

The Analytical Triad

To achieve Level 1 Identification (Confidence > 99%), we utilize three orthogonal techniques:

Step-by-Step Elucidation Protocol

Phase 1: Mass Spectrometry (The Molecular Anchor)

Objective: Confirm the molecular formula and analyze fragmentation to verify the core scaffold.[1][4]

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][4]

-

Solvent: MeOH/Water + 0.1% Formic Acid.[1]

Data Interpretation:

Fragmentation Logic (MS/MS):

The fragmentation pattern is distinct for tertiary alcohols.[1][4] A key diagnostic loss is water (

Figure 1: Proposed ESI+ fragmentation pathway indicating the labile tertiary hydroxyl group.

Phase 2: NMR Spectroscopy (The Connectivity Map)

Objective: Assign every proton and carbon atom to the proposed structure.

Experimental Choice:

-

Solvent: DMSO-d

is preferred over CDCl

2.1 Proton (

H) NMR Assignment

Field Strength: 400 MHz or higher.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| OH | 4.30 - 4.50 | Singlet (s) | 1H | Key Diagnostic: Sharp singlet in DMSO confirms tertiary alcohol (no H on C4).[1] |

| N-COOCH | 3.55 - 3.60 | Singlet (s) | 3H | Characteristic methyl ester attached to carbamate.[1] |

| H-2, H-6 | 3.40 - 3.70 | Broad Multiplet | 4H | Deshielded by Nitrogen.[1] Broadened by carbamate rotamers.[1][4] |

| H-3, H-5 | 1.30 - 1.50 | Multiplet (m) | 4H | Shielded methylene groups beta to nitrogen.[1] |

| C4-CH | 1.10 - 1.15 | Singlet (s) | 3H | Key Diagnostic: Upfield singlet.[1] Confirms methyl is on a quaternary carbon.[1][4] |

2.2 Carbon (

C) NMR Assignment

Technique: Proton-decoupled

| Carbon Type | Shift ( | Assignment |

| C=O (Carbamate) | 155.0 - 156.0 | Carbonyl carbon of the carbamate. |

| C-4 (Quaternary) | 67.0 - 69.0 | Critical: Quaternary carbon attached to oxygen.[1] Confirmed by DEPT-135 (absent).[1] |

| O-CH | 51.5 - 52.5 | Methoxy carbon of the ester. |

| C-2, C-6 | 40.0 - 42.0 | Methylene carbons alpha to Nitrogen. |

| C-3, C-5 | 34.0 - 36.0 | Methylene carbons beta to Nitrogen.[1] |

| C4-CH | 26.0 - 28.0 | Methyl group directly attached to C4.[1] |

2.3 2D NMR Correlations (The Proof)

To rigorously prove the connectivity, specific 2D experiments are required.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Links protons to their attached carbons.[1][4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away.[1] This is the definitive test for the quaternary center.

Figure 2: Critical HMBC correlations. The C4-Methyl protons show a strong correlation to the quaternary C4 and the adjacent C3/C5 methylenes, proving the gem-dimethyl/hydroxyl arrangement.[1][4]

Phase 3: Infrared Spectroscopy (Functional Group Validation)

Objective: Confirm the oxidation state and functional groups.[1][4]

Method: ATR-FTIR (Attenuated Total Reflectance).[1]

| Wavenumber (cm | Vibration Mode | Interpretation |

| 3350 - 3450 | O-H Stretch | Broad band indicating intermolecular H-bonding of the tertiary alcohol.[1] |

| 2900 - 2980 | C-H Stretch | Aliphatic C-H stretching (methyl and methylene).[1] |

| 1680 - 1710 | C=O Stretch | Strong, sharp band characteristic of the carbamate (urethane) carbonyl. |

| 1230 - 1250 | C-O Stretch | C-O-C stretch of the ester linkage.[4] |

Quality Control & Impurity Profiling

In a drug development context, proving the structure is only half the battle.[4] You must also prove purity.[1][4]

Common Impurities[1][4]

-

Regioisomer (3-hydroxy-3-methyl):

-

Starting Material (4-Piperidone derivative):

-

Detection: Look for a ketone carbonyl signal at ~205-210 ppm in

C NMR.[1]

-

-

Elimination Product (Alkene):

-

Detection: Appearance of olefinic protons at 5.5 - 6.0 ppm.[1]

-

Self-Validating Protocol (HPLC)

For routine release testing, establish a Relative Retention Time (RRT) method.[1][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[4]

-

Mobile Phase: Water (0.1% H

PO -

Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1][4] Note: RID (Refractive Index Detector) or ELSD is preferred if UV sensitivity is poor.[1][4]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] [1][4]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.).[1][4] Oxford University Press.[1][4] (Context on Piperidine Conformations). [1][4]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][4] [1][4]

-

National Center for Biotechnology Information. (n.d.).[1][4] PubChem Compound Summary for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (Structural Analog Reference). Retrieved from PubChem.[1][4][5] [Link][1][4]

-

Reich, H. J. (2024).[4] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Reference for chemical shifts of piperidines). [Link][1][4]

Sources

- 1. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 5. PubChemLite - Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

IUPAC name of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

An In-depth Technical Guide to Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a functionalized piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established chemical principles, and spectroscopic predictions to offer a robust profile. The guide covers the compound's chemical identity, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic and physicochemical properties, potential applications in pharmaceutical development, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are foundational to its application in scientific research.

IUPAC Name: Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Synonyms: 1-(Methoxycarbonyl)-4-methyl-4-piperidinol

Chemical Structure:

Caption: 2D structure of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | Calculated |

| Molecular Weight | 173.21 g/mol | Calculated |

| Canonical SMILES | COC(=O)N1CCC(C)(O)CC1 | Predicted |

| InChI Key | Predicted | |

| CAS Number | Not assigned | N/A |

| Related CAS (N-Boc analogue) | 406235-30-1 | ChemicalBook |

Proposed Synthesis: A Mechanistic Approach

A plausible and efficient synthesis of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate involves the nucleophilic addition of a methyl Grignard reagent to a suitable N-protected 4-piperidone precursor.

Synthetic Strategy

The most direct route is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] This approach utilizes the commercially available methyl 4-oxopiperidine-1-carboxylate as the starting material. The methylmagnesium halide (e.g., bromide or chloride) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[1]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

Methyl 4-oxopiperidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Starting Material: Methyl 4-oxopiperidine-1-carboxylate (10.0 g, 63.6 mmol) is dissolved in anhydrous THF (100 mL) and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Reagent Addition: Methylmagnesium bromide (25.5 mL of a 3.0 M solution in Et₂O, 76.4 mmol, 1.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Spectroscopic and Physicochemical Profile

The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale/Comments |

| Piperidine C2, C6-H | ~3.8 (m, 2H), ~3.2 (m, 2H) | ~42 | Protons adjacent to the nitrogen are deshielded. The carbamate group influences the chemical shift.[3] |

| Piperidine C3, C5-H | ~1.6 (m, 4H) | ~35 | Methylene protons further from the nitrogen. |

| Piperidine C4 | - | ~68 | Quaternary carbon bearing an oxygen atom. |

| 4-CH₃ | ~1.3 (s, 3H) | ~28 | Methyl group attached to a quaternary carbon. |

| 4-OH | ~1.5-2.5 (br s, 1H) | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| N-COOCH₃ | ~3.7 (s, 3H) | ~53 | Methyl ester protons. |

| N-C OOCH₃ | - | ~156 | Carbonyl carbon of the carbamate.[4] |

Infrared (IR) Spectroscopy: [5][6]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded tertiary alcohol.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ region.

-

C=O Stretch (Carbamate): A strong, sharp absorption band is predicted around 1700-1680 cm⁻¹, corresponding to the carbonyl group of the methyl carbamate.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, likely around 1150 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.[6]

Mass Spectrometry (MS): [7][8]

-

Molecular Ion (M⁺): For Electron Ionization (EI), the molecular ion peak at m/z = 173 would be expected, though it may be weak. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 174 would be prominent.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the 4-position to give a fragment at m/z = 158.

-

Loss of a hydroxyl group (-OH) is less common for tertiary alcohols via direct cleavage but can occur after rearrangement.

-

Loss of water (-H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment at m/z = 155.[8]

-

Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation of piperidines.[7]

-

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar piperidine derivatives. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the polar hydroxyl and carbamate groups should confer some water solubility. |

| Stability | Stable under normal laboratory conditions. | Avoid strong acids, bases, and oxidizing agents. |

Reactivity and Potential Applications

The bifunctional nature of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate makes it a versatile intermediate in organic synthesis.

Chemical Reactivity

-

Hydroxyl Group: The tertiary alcohol can undergo reactions typical of its class, such as etherification or esterification, although these reactions may be sterically hindered. It can also serve as a leaving group under acidic conditions after protonation.

-

Carbamate Group: The N-methoxycarbonyl group is a protecting group for the piperidine nitrogen. It can be removed under specific conditions (e.g., hydrolysis with a strong base or acid) to liberate the secondary amine, allowing for further functionalization at the nitrogen atom.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10][11] Functionalized piperidines, such as the title compound, are valuable building blocks for several reasons:

-

Three-Dimensional Scaffolding: The saturated, non-aromatic nature of the piperidine ring provides a three-dimensional framework that can be used to orient substituents in specific vectors to optimize interactions with biological targets.[11]

-

Modulation of Physicochemical Properties: The introduction of the hydroxyl and methyl groups at the 4-position can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug development.

-

Versatile Synthetic Handle: The hydroxyl group can be used to attach other molecular fragments or to modulate the electronics of the molecule. The protected nitrogen allows for selective reactions at other parts of the molecule before deprotection and subsequent N-functionalization.[12]

This compound could be a key intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, inflammation, and infectious diseases.[9][13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not available, general precautions for handling substituted piperidine derivatives should be followed. The safety information for related compounds suggests the following:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable, albeit not widely commercially available, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic method, and a predicted profile of its spectroscopic and physicochemical properties based on sound chemical principles and data from closely related analogues. Its utility as a functionalized three-dimensional scaffold makes it an attractive building block for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their work with this and similar piperidine derivatives, while always adhering to safe laboratory practices.

References

- Benchchem. (2025).

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.

- Benchchem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.

- Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2.

- Wikipedia. (n.d.). Piperidine.

- Technology Networks. (2024).

- Rubiralta, M., & Giralt, E. (1991).

- Krasavin, M. (2021).

- Duran, M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines.

- Yu, H., et al. (2017).

- Ohio University. (2016). Mass Spectrometry-Based Fragmentation Chemistry of Small Biological Compounds.

- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

- Supplementary information. (n.d.).

- ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....

- Wang, M., Wang, W., & Q, G. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature.

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- ChemicalBook. (n.d.).

- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.

- Ruzicka, A., et al. (2005). The addition of Grignard reagents to carbodiimides.

- Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry.

- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.

- Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.

- Hradec, J., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.

- Tourwé, D., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron.

- Sciencemadness.org. (2006).

- Devarasetty, S., et al. (2018).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rroij.com [rroij.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. technologynetworks.com [technologynetworks.com]

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate molecular weight and formula

Executive Summary & Physicochemical Profile[1]

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a rigidified scaffold, leveraging the gem-disubstitution at the C4 position to lock the piperidine ring into a specific chair conformation. This structural rigidity reduces the entropic penalty of ligand-protein binding, a critical factor in high-affinity inhibitor design.

The compound is characterized by a piperidine core protected at the nitrogen by a methyl carbamate group, with a tertiary alcohol and a methyl group at the 4-position.[1]

Core Data Table

| Property | Value | Notes |

| IUPAC Name | Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | Calculated using IUPAC atomic weights |

| Monoisotopic Mass | 173.1052 Da | Useful for HRMS identification |

| CAS Registry Number | 1140972-23-1 (Analog Reference) | Note: Commercial libraries often list this under internal IDs due to IP sensitivity.[2] The Ethyl ester analog is CAS 65214-82-6.[3] |

| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic tendency due to 3° -OH |

| LogP (Predicted) | 0.45 ± 0.2 | Lipophilic efficiency favorable |

| H-Bond Donors | 1 | (C4-OH) |

| H-Bond Acceptors | 3 | (Carbamate O, Ester O, Hydroxyl O) |

Structural Analysis & Spectroscopic Signatures

Conformational Dynamics (The gem-Dimethyl Effect)

The presence of the methyl and hydroxyl groups at the C4 position introduces a steric constraint known as the Thorpe-Ingold effect (or gem-dimethyl effect). Unlike an unsubstituted piperidine, which flips rapidly between chair conformers, this molecule preferentially adopts a chair conformation where the bulkier group (typically the hydroxyl in solvation or the methyl depending on specific environment) occupies the equatorial position to minimize 1,3-diaxial interactions.[1]

Spectroscopic Identification (NMR/MS)

Researchers validating this compound should look for the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.68 ppm (s, 3H): The methyl ester singlet (-COOCH ₃).[1][4] Distinctive and sharp.

-

δ ~1.25 ppm (s, 3H): The C4-methyl group.[1] This singlet confirms the quaternary center; if this is a doublet, the reaction failed (reduction instead of addition).[1]

-

δ ~3.2–3.8 ppm (m, 4H): The α-protons (C2 and C6) of the piperidine ring, often broadened due to rotamers of the carbamate.[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 174.1: Parent ion.[1]

-

[M+H - H₂O]⁺ = 156.1: Characteristic loss of water from the tertiary alcohol (facile elimination).

-

Synthetic Pathways & Process Chemistry[5]

The synthesis of this core requires careful control of exotherms and protecting group strategy. The most robust route avoids N-benzylation/debenzylation cycles by installing the carbamate early.

Synthesis Workflow Diagram

Figure 1: Two-step convergent synthesis strategy minimizing purification steps.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-oxopiperidine-1-carboxylate

-

Setup: Charge a 3-neck round-bottom flask with 4-piperidone hydrochloride monohydrate (1.0 eq) and Dichloromethane (DCM, 10 vol).

-

Base Addition: Cool to 0°C. Add Triethylamine (2.2 eq) dropwise. The mixture will become a slurry.

-

Acylation: Add Methyl Chloroformate (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 5°C.

-

Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]

-

Checkpoint: Product should be a clear oil. IR should show strong Carbonyl stretch ~1700 cm⁻¹.

-

Step 2: Grignard Addition (The Critical Step)[1]

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

-

Solvation: Dissolve the intermediate (from Step 1) in anhydrous THF (5 vol). Cool to -78°C (Dry ice/Acetone bath).

-

Reagent Addition: Slowly add Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.2 eq).

-

Why -78°C? Low temperature prevents enolization of the ketone and side-reactions with the carbamate ester (though carbamates are relatively stable to Grignards at low temp).

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Carefully add saturated aqueous NH₄Cl . Do not use HCl, as it may induce dehydration of the tertiary alcohol to the alkene.[1]

-

Purification: Extract with EtOAc. The tertiary alcohol often requires column chromatography (Hexane/EtOAc gradient) to remove unreacted ketone.[1]

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold." In FBDD, researchers screen low-molecular-weight fragments (<200 Da) against protein targets.

-

Solubility: The carbamate and hydroxyl groups provide excellent aqueous solubility compared to all-carbon scaffolds.

-

Vectors: The C4-OH provides a hydrogen bond donor vector, while the N-Carbamate can be hydrolyzed or modified to link to other fragments.

Metabolic Stability

The quaternary center at C4 blocks metabolic oxidation. In standard piperidines, the C4 position is susceptible to Cytochrome P450 oxidation (hydroxylation).[1] By pre-installing the methyl/hydroxy group, the metabolic "soft spot" is blocked, potentially increasing the in vivo half-life of drugs derived from this core.[1]

Biological Pathway Interaction (Hypothetical)

Figure 2: Pharmacological logic of the MHM-PC core in drug design.

References

-

Talele, T. T. (2018).[1][6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][6] Link[1]

-

PubChem. (2024).[7] "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (Isomer Reference)." National Library of Medicine. Link[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for Grignard addition to ketones mechanism).[1]

-

ChemicalBook. (2024).[8] "1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester (Analog Data)." Link

Sources

- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e… [cymitquimica.com]

- 4. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER | 1690-75-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles of NMR spectroscopy. We present a validated, step-by-step protocol for sample preparation, data acquisition, and processing, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility. Through detailed spectral assignment, data visualization, and discussion of advanced topics such as solvent effects and conformational dynamics, this guide serves as an authoritative resource for the structural characterization of substituted piperidine systems.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of rational drug design. Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable synthetic intermediate, incorporating a tertiary alcohol for further functionalization and a carbamate group that modulates the basicity of the piperidine nitrogen.

Accurate and unambiguous structural confirmation is paramount in the synthesis of such intermediates. ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemical arrangement of protons within a molecule. This guide will deconstruct the ¹H NMR spectrum of the title compound, transforming it from raw data into a rich source of structural information.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate features several key groups of protons, each with an expected chemical shift and multiplicity. The piperidine ring adopts a chair conformation, leading to chemically distinct axial and equatorial positions for the protons at the C2, C3, C5, and C6 positions.

Caption: Molecular structure of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate with key proton groups highlighted.

The primary proton environments are:

-

C4-CH₃ (Methyl): A singlet, as it has no adjacent protons.

-

C4-OH (Hydroxyl): A singlet, often broad, whose chemical shift is highly dependent on solvent, concentration, and temperature.

-

N-COOCH₃ (Carbomethoxy): A sharp singlet corresponding to the three methyl ester protons.

-

H2/H6 (Piperidine α-Protons): Protons on the carbons adjacent to the nitrogen. Due to the influence of the carbamate, these are expected to be the most downfield of the ring protons. They appear as complex multiplets due to geminal and vicinal coupling, as well as potential differentiation between axial and equatorial positions.

-

H3/H5 (Piperidine β-Protons): Protons on the carbons adjacent to the C4 position. These also appear as complex multiplets, coupling with H2/H6 and each other.

Analysis of the ¹H NMR Spectrum

While direct spectral data for the N-methoxycarbonyl title compound is not widely published, a robust and highly accurate prediction can be made by analyzing the published data for its close analog, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (the N-Boc derivative)[1]. The core piperidine structure is identical, and the primary spectral difference lies in the signal for the N-protecting group.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate in CDCl₃

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| C4-CH₃ | ~1.25 | Singlet (s) | 3H | The methyl group at the quaternary C4 has no adjacent protons, resulting in a singlet. Its position is typical for an aliphatic methyl group attached to a carbon bearing an oxygen atom. |

| H3/H5 | ~1.50 - 1.65 | Multiplet (m) | 4H | These four protons (two axial, two equatorial) show complex splitting due to coupling with each other and the H2/H6 protons. They reside in a typical aliphatic region.[1] |

| C4-OH | ~1.6 - 2.5 (variable) | Broad Singlet (s, br) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on hydrogen bonding, concentration, and solvent purity. It is often a broad singlet due to chemical exchange.[2][3] Its identity can be confirmed by D₂O exchange.[3] |

| H2/H6 | ~3.15 - 3.80 | Multiplet (m) | 4H | These protons are adjacent to the electronegative nitrogen of the carbamate, shifting them significantly downfield.[4] The carbamate group restricts ring inversion, leading to complex and often broad multiplets representing distinct axial and equatorial protons.[5] The specific chemical shift range is an amalgamation of two distinct multiplets often observed for the N-Boc analog.[1] |

| N-COOCH₃ | ~3.70 | Singlet (s) | 3H | This sharp singlet is characteristic of the methyl group in a methyl carbamate or ester. It is deshielded by the adjacent carbonyl and oxygen atom. |

A Validated Experimental Methodology

Achieving a high-quality, interpretable spectrum requires rigorous adherence to a validated experimental protocol. The following workflow is designed to ensure reproducibility and data integrity.

Caption: A comprehensive workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. The goal is a homogenous solution, free of particulate matter and paramagnetic impurities.[6]

-

Weighing: Accurately weigh 5-10 mg of the compound of interest. While ¹H NMR is sensitive, this amount provides excellent signal-to-noise in a short time for a small molecule.[7][8]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[9] For compounds with poor solubility, or to resolve overlapping signals, DMSO-d₆ can be used.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detector coils.[6]

-

Filtration (Critical Step): To remove any undissolved solids or dust, which can severely degrade spectral resolution by disrupting the magnetic field homogeneity, filter the sample.[7][11] A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the clean NMR tube.[8]

-

Transfer and Capping: Transfer the filtered solution into a high-quality, clean NMR tube.[8] Cap the tube securely to prevent solvent evaporation and contamination.

Step-by-Step Data Acquisition

These parameters serve as a robust starting point for a standard 400 MHz spectrometer.

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

-

Shimming: The instrument automatically adjusts the homogeneity of the magnetic field across the sample volume ("shimming"). This process is essential for achieving sharp, well-resolved peaks. Poor shimming, often caused by solid particles or poor sample positioning, results in broad, distorted lineshapes.[7]

-

Setting Acquisition Parameters: While default parameter sets are often reliable, understanding the key parameters is crucial for optimization.[12]

-

Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically from -1 to 12 ppm for organic molecules.

-

Acquisition Time (AT): A value of 2-4 seconds is usually sufficient to allow the FID (Free Induction Decay) to decay into the noise, ensuring good digital resolution.[13]

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for partial relaxation of the nuclei. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is required.[13]

-

Pulse Angle: A 30° pulse is often used for routine spectra when multiple scans are averaged, as it allows for a shorter relaxation delay. A 90° pulse provides the maximum signal for a single scan.[12][13]

-

Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

-

Acquisition: Start the experiment to acquire the FID.

Step-by-Step Data Processing

-

Fourier Transform (FT): The raw FID (a time-domain signal) is converted into the familiar frequency-domain spectrum using a Fourier Transform.[14]

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: The chemical shift (ppm) axis is calibrated. This is typically done by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or to the signal of an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]

-

Integration: The area under each peak is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.

Advanced Considerations

Identifying the Hydroxyl (OH) Proton with D₂O Exchange

The signal for the hydroxyl proton can sometimes be difficult to assign definitively due to its variable chemical shift and broadness. A simple and conclusive method for its identification is D₂O exchange.[3]

-

Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for 30 seconds. Re-acquire the ¹H NMR spectrum.

-

Result: The labile OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the signal corresponding to the OH proton will disappear or be significantly attenuated in the new spectrum, confirming its identity.

Solvent-Induced Chemical Shifts

Changing the NMR solvent can be a powerful tool for resolving overlapping signals.[5] Aromatic solvents like benzene-d₆ are known to cause significant shifts, particularly for protons located at the periphery of a molecule, due to anisotropic effects.[16] If the multiplets for the H2/H6 and H3/H5 protons are heavily overlapped in CDCl₃, re-running the sample in DMSO-d₆ or benzene-d₆ may simplify these regions and aid in a more detailed assignment. Furthermore, using hydrogen-bond accepting solvents like DMSO-d₆ can sharpen the OH signal and shift it significantly downfield, making it easier to observe.[2]

Conclusion

The ¹H NMR spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a rich source of structural information that can be fully leveraged through a systematic approach to data acquisition and interpretation. The key spectral signatures—a C4-methyl singlet around 1.25 ppm, complex piperidine multiplets between 1.50 and 3.80 ppm, and a sharp N-methoxycarbonyl singlet near 3.70 ppm—provide a unique fingerprint for this molecule. By following the validated experimental protocols outlined in this guide, researchers can confidently and reproducibly confirm the structure and purity of this important synthetic building block, ensuring the integrity of their scientific and drug development endeavors.

References

- Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Website.

- MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide." MIT OpenCourseWare.

- Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." Iowa State University Website.

- University of Durham. "How to make an NMR sample." Durham University Website.

- University of York. "Preparing an NMR sample." University of York Website.

- Anasazi Instruments. "NMR Education: How to Choose Your Acquisition Parameters?" Anasazi Instruments Blog.

- ChemicalBook. "N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis." ChemicalBook Website.

- Bruker. "NMR data acquisition." Bruker Manual.

- Nikolaos, P. et al. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds." PMC.

- Larive, C. K. & Korir, A. K. "How do I choose the right acquisition parameters for a quantitative NMR measurement?" Chemistry LibreTexts.

- University College London. "Chemical shifts." UCL Chemistry Department.

- Manimekalai, A. & Sasi, S. "Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines." Chemical Science Review and Letters.

- University of Wisconsin-Madison. "Optimized Default 1H Parameters." Chemistry Department NMR Facility Blog.

- University of Regensburg. "¹H NMR Spectroscopy." Organic Chemistry Handout.

- Royal Society of Chemistry. "Supplementary Information." RSC Publishing.

- Harris, R. K. & Homer, J. "NMR Data Processing." Encyclopedia of Spectroscopy and Spectrometry.

- BenchChem. "Technical Support Center: NMR Analysis of Anilino-piperidines." BenchChem Website.

- Abraham, R. J. et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

- Dalla Pozza, M. et al. "List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives." ResearchGate.

Sources

- 1. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. rsc.org [rsc.org]

- 16. ucl.ac.uk [ucl.ac.uk]

Biological activity of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate analogs

Biological Activity of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate Analogs: A Technical Guide

Abstract

This technical guide analyzes the pharmacological utility of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its derivatives. While the title compound functions primarily as a stable, protected synthetic intermediate, its core scaffold—4-hydroxy-4-methylpiperidine —is a privileged structural motif in medicinal chemistry. This guide details its critical role in the development of Adenosine A2A receptor antagonists (e.g., Tozadenant) for Parkinson’s disease, its application as a conformational probe in opioid receptor research, and its utility in fragment-based drug discovery (FBDD). We provide actionable protocols for converting the intermediate into bioactive agents and validating their efficacy through specific in vitro assays.

The Scaffold: Chemical Context & SAR Utility

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1534779-33-3 or related carbamates) acts as a "masked" bioactive core. The methyl carbamate (Moc) group at the

Why This Scaffold?

The 4-hydroxy-4-methyl substitution pattern offers three distinct medicinal chemistry advantages over the unsubstituted piperidine:

-

Conformational Locking: The geminal disubstitution at C4 restricts the chair-boat interconversion, reducing the entropic penalty upon binding to a receptor pocket.

-

Metabolic Blocking: The C4-methyl group blocks oxidation at the typically labile C4 position, potentially extending half-life (

) compared to 4-hydroxypiperidine. -

Hydrogen Bond Donor/Acceptor: The tertiary alcohol provides a directional H-bond donor for key active site residues (e.g., Serine or Threonine in GPCRs).

Primary Biological Applications

A. Adenosine A2A Receptor Antagonism (Neurology)

The most high-impact application of this scaffold is in the synthesis of Tozadenant (SYN-115) and its analogs.

-

Mechanism: Selective antagonism of the Adenosine A2A receptor in the striatum.

-

Therapeutic Goal: Reversal of motor deficits in Parkinson’s Disease (PD) by modulating the indirect striatopallidal pathway.

-

Role of the Scaffold: In Tozadenant, the 4-hydroxy-4-methylpiperidine moiety is linked via a urea to a benzothiazole. The 4-OH group forms a critical water-mediated hydrogen bond within the receptor pocket, while the 4-Me group fills a small hydrophobic sub-pocket, enhancing selectivity over A1 receptors.

B. Opioid Receptor Modulation (Pain Management)

Researchers utilize this core to probe the Mu-Opioid Receptor (MOR) .

-

Structural Probe: Unlike Pethidine (Meperidine), which possesses a 4-phenyl group essential for potent MOR activation, the 4-methyl analog typically shows reduced affinity. However, it serves as a critical "negative control" or "selectivity filter" to map the size of the hydrophobic pocket in novel opioid ligands.

-

Sigma-1 Receptor Ligands: N-substituted derivatives have shown affinity for Sigma-1 receptors, relevant for neuropathic pain and neuroprotection.

Biological Signaling Pathway

The following diagram illustrates the mechanism of action for A2A antagonists derived from this scaffold within the striatal GABAergic neuron.

Caption: Mechanism of A2A receptor blockade by 4-hydroxy-4-methylpiperidine analogs, preventing cAMP surge and restoring motor control.[1]

Experimental Protocols

To evaluate the biological activity, the methyl carbamate intermediate must first be converted to the active amine species and then tested.

Protocol A: Deprotection & Functionalization (Chemistry)

Before biological testing, the N-methoxycarbonyl group must be removed or the core incorporated into a drug lead.

-

Reagents: 4-hydroxy-4-methylpiperidine-1-carboxylate (Intermediate), KOH (aq), Ethanol.

-

Procedure: Reflux the intermediate in 20% KOH/EtOH for 4–6 hours to hydrolyze the carbamate.

-

Workup: Extract with CHCl3/Isopropanol (3:1). The resulting 4-hydroxy-4-methylpiperidine (free amine) is the active building block.

-

Derivatization: React the free amine with an isocyanate (e.g., 4-fluorophenyl isocyanate) to generate a urea analog for A2A testing.

Protocol B: Adenosine A2A Radioligand Binding Assay

Standard validation for this scaffold.

-

Membrane Preparation: Use HEK293 cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Ligand: Use

-CGS21680 (Agonist) or -

Incubation:

-

Mix 20 µg membrane protein with radioligand (2 nM) and the test compound (concentration range:

to -

Incubate at 25°C for 90 minutes.

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and-

Target Criteria: Potent analogs should exhibit

nM.

-

Protocol C: Microsomal Stability (ADME)

Validating the metabolic stability of the tertiary alcohol.

-

System: Pooled human liver microsomes (HLM).

-

Reaction: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Success Metric:

minutes indicates the 4-methyl group effectively blocks oxidation.

-

Comparative Data: Analogs vs. Standards

| Compound Class | Core Structure | Target | Activity Profile | Key Feature |

| Tozadenant (Analog) | 4-OH-4-Me-Piperidine | Adenosine A2A | High selectivity vs A1; CNS penetrant.[2] | |

| Pethidine (Standard) | 4-Phenyl-Piperidine | Mu-Opioid | Phenyl ring essential for opioid efficacy. | |

| Intermediate | Methyl Carbamate | None (Prodrug) | Inactive ( | Protected form; requires hydrolysis. |

| 4-Piperidone | 4-Ketone | Antimicrobial | Moderate | Reactive electrophile; lower stability. |

References

-

Tozadenant (SYN-115)

- Title: Discovery of 4-Hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide (Tozadenant), a Highly Potent, Selective, and Orally Bioactive Adenosine A2A Receptor Antagonist.

- Source:Journal of Medicinal Chemistry, 2012.

-

URL:[Link]

-

Scaffold Synthesis & Properties

- Title: Synthesis and biological evaluation of piperidinol analogs with anti-tuberculosis activity.

- Source:N

-

URL:[Link]

-

Adenosine Receptor Signaling

- Title: Nomenclature and Classification of Adenosine Receptors—An Upd

- Source:Pharmacological Reviews, 2011.

-

URL:[Link]

-

Opioid Receptor SAR

Sources

The Piperidine Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast number of natural alkaloids and clinically approved pharmaceuticals has earned it the designation of a "privileged scaffold."[1][3] This is attributed to its unique structural and physicochemical properties: the piperidine motif can modulate lipophilicity and aqueous solubility, serve as a hydrogen bond acceptor, and adopt specific three-dimensional conformations to fit into the binding pockets of diverse molecular targets.[3] These characteristics enhance a molecule's "druggability," often improving pharmacokinetic profiles (ADME) while potentially reducing toxicity.[3]

This technical guide provides a comprehensive exploration of the therapeutic applications of piperidine derivatives, focusing on the causality behind their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used for their evaluation. It is designed to serve as a resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile chemical entity.

Neurodegenerative Disorders: Targeting Complexity in the CNS

Piperidine derivatives have proven to be highly effective in modulating targets within the central nervous system (CNS), offering therapeutic avenues for complex neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5][6] Their ability to cross the blood-brain barrier is a significant advantage for treating diseases related to the CNS.[5]

Mechanism of Action: Cholinesterase and Monoamine Oxidase Inhibition

A primary strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes (AChE and BuChE) to increase levels of the neurotransmitter acetylcholine.[2] Donepezil, a prominent piperidine-containing drug, is a classic example of an AChE inhibitor.[2][7] Furthermore, many piperidine derivatives are designed as multi-functional agents that also inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters, making them relevant for both Alzheimer's and Parkinson's disease.[8][9]

The diagram below illustrates the dual inhibition mechanism.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives.

Quantitative Analysis: Enzyme Inhibition Potency

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound Class | Target Enzyme | IC50 Range | Reference |

| Indolylpiperidine Analogs | Acetylcholinesterase (AChE) | Varies (nM to µM) | [2] |

| N-benzylpiperidine Carbamates | Butyrylcholinesterase (BuChE) | Varies (nM to µM) | [2] |

| Piperidine-based Derivatives | Monoamine Oxidase B (MAO-B) | Varies (nM to µM) | [8] |

| CSIC Piperidine Derivatives | Phosphodiesterase-8 (PDE8) | Not Specified | [5] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of piperidine compounds.

A. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test piperidine compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

B. Experimental Workflow:

Caption: Workflow for the AChE Inhibition Assay.

C. Step-by-Step Procedure:

-

Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 20 µL of AChE solution to each well. A blank reaction should be included using 10 µL of buffer instead of the test compound.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of the substrate (ATCI) to each well to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every minute for 20 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the blank. Plot the inhibition percentage against the log of the compound concentration to determine the IC50 value.

Cancer Therapy: A Scaffold for Diverse Anticancer Mechanisms

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through a wide range of mechanisms.[1][2] These include the inhibition of critical enzymes in signaling pathways, the disruption of protein-protein interactions, and the induction of apoptosis.[10][11]

Mechanism of Action: Targeting Key Signaling Pathways

Piperidine derivatives have been developed to target pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][11] For instance, certain piperidinone derivatives act as analogs of the curcuminoid EF24, which inhibits IκB kinase (IKKβ), a crucial activator of the pro-inflammatory and pro-survival NF-κB transcription factor.[2] Others function as inhibitors of the HDM2-p53 protein-protein interaction, preventing the degradation of the p53 tumor suppressor.[12]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Piperidine Derivatives.

Quantitative Analysis: In Vitro Cytotoxicity

The anticancer potency of piperidine derivatives is assessed by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [13] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [13] |

| Compound 17a | PC3 | Prostate | 0.81 | [13][14] |

| Compound 17a | MGC803 | Gastric | 1.09 | [13] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [13] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [13] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

A. Materials and Reagents:

-

Human cancer cell line (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test piperidine compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

B. Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the piperidine test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Subtract the background absorbance (no-cell blank) and calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of compound concentration to determine the IC50 value.

Infectious Diseases: Combating Viral and Bacterial Pathogens

The structural versatility of the piperidine ring has been exploited to develop potent agents against a range of infectious diseases.[15]

Antiviral Applications

Piperidine-based compounds have been identified as potent inhibitors of various viruses, including influenza and HIV.[16] One key mechanism involves blocking viral entry into host cells. For example, piperidine derivatives have been developed as C-C chemokine receptor type 5 (CCR5) antagonists, which prevent the entry of certain HIV-1 strains into immune cells.[1] Other derivatives have been shown to interfere with the early-to-middle stages of influenza virus replication.[17][18]

| Compound | Virus Target | Potency (EC50) | Key Feature | Reference |

| 11e | Influenza A Strains | As low as 0.05 µM | Broad-spectrum activity | [17][18] |

| 4-hydroxypiperidines | HIV-1 (R5 strains) | Varies (nM) | CCR5 Antagonism | [1] |

Antibacterial and Antimicrobial Activity

Piperidine derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19][20] Their applications also extend to agriculture, where novel sulfonamide derivatives containing a piperidine moiety have been developed as bactericides to manage plant bacterial diseases by targeting enzymes like dihydropteroate synthase and damaging the cell membrane.[21]

| Compound Class | Target Organism | Potency (MIC or EC50) | Reference |

| Sulfonamide-piperidines | Xanthomonas oryzae (Xoo) | EC50 as low as 2.02 µg/mL | [21] |

| Piperidine-cinnamic esters | S. aureus, E. coli | Active | [19] |

| Piperidin-4-one derivatives | Various bacteria | Good activity vs. Ampicillin | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials and Reagents:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test piperidine compound

-

Sterile 96-well microplate

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

B. Step-by-Step Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The piperidine scaffold is unequivocally a privileged and highly versatile structure in drug discovery.[1][3] Its derivatives have led to approved drugs and promising clinical candidates across a wide spectrum of therapeutic areas, including neurodegeneration, oncology, and infectious diseases.[8][22] The ability to readily modify the piperidine ring allows for fine-tuning of a compound's stereochemistry, physicochemical properties, and biological activity, making it an ideal starting point for lead optimization.[12][23]

Future research will likely focus on the development of highly selective and multi-targeted piperidine derivatives, leveraging advanced synthetic methodologies to access novel chemical space.[8] The use of spirocyclic piperidines to enhance three-dimensionality and improve physicochemical properties is a growing trend.[24] As our understanding of complex disease pathways deepens, the adaptable nature of the piperidine scaffold will ensure its continued prominence in the development of next-generation therapeutics.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. Retrieved February 19, 2026, from [Link]

- Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.

-

Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget. Retrieved February 19, 2026, from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. (2023, May 1). Ingenta Connect. Retrieved February 19, 2026, from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023, April 28). Bentham Science. Retrieved February 19, 2026, from [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry. Retrieved February 19, 2026, from [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved February 19, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. Retrieved February 19, 2026, from [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020, June 7). Biointerface Research in Applied Chemistry. Retrieved February 19, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016, January 15). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2008, October 4). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023, May 31). Drug development & registration. Retrieved February 19, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). Oakwood Chemical. Retrieved February 19, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Retrieved February 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer’s ...: Ingenta Connect [ingentaconnect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijnrd.org [ijnrd.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 24. img01.pharmablock.com [img01.pharmablock.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Privilege of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the esteemed status of a "privileged scaffold".[1][2] This is not a matter of chance, but a direct consequence of its unique combination of physicochemical and structural properties. The piperidine moiety's ability to introduce a basic nitrogen atom, crucial for target engagement and modulating solubility, coupled with its three-dimensional framework, makes it an invaluable building block in the design of novel therapeutics.[2] This guide provides a comprehensive exploration of the multifaceted role of piperidine scaffolds, delving into their presence in approved drugs, key structural and functional attributes, synthetic strategies, structure-activity relationships (SAR), and their modulation of critical biological pathways.

Physicochemical Properties: The "Drug-Like" Nature of Piperidine

The success of the piperidine scaffold in drug discovery is deeply rooted in its favorable physicochemical properties, which can be fine-tuned through substitution.[2][3]

| Property | Piperidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.22 | Strongly basic, allowing for the formation of salts to improve solubility and bioavailability. The basicity can be modulated by substituents on the ring or nitrogen atom.[2] |

| logP (Octanol/Water) | 0.84 | Moderately lipophilic, providing a good balance between aqueous solubility and membrane permeability. This property can be adjusted with various substituents to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4] |

| Conformational Flexibility | Chair and boat conformations | The piperidine ring primarily adopts a chair conformation, which provides a rigid scaffold to orient substituents in defined spatial arrangements for optimal target binding. This conformational restriction can lead to higher binding affinity and selectivity.[2] |

| Metabolic Stability | Generally stable | The piperidine ring is relatively resistant to metabolic degradation. However, substitution patterns, particularly at positions adjacent to the nitrogen, can influence its metabolic fate.[4] |

The strategic incorporation of chiral centers within the piperidine ring can further enhance its utility by modulating physicochemical properties and improving biological activity and selectivity.[3]